molecular formula C22H18N4O2 B287457 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone

1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone

Número de catálogo: B287457
Peso molecular: 370.4 g/mol
Clave InChI: QCVPISNCDIUBKZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone, also known as MPEP, is a chemical compound that belongs to the class of pyrazolopyrimidines. It was first synthesized by researchers at Merck in 1997 and has since been extensively studied for its potential applications in scientific research.

Mecanismo De Acción

1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone binds to the allosteric site of mGluR5, which modulates the receptor's activity. By blocking the receptor's activity, this compound reduces the release of glutamate, an excitatory neurotransmitter, leading to a decrease in neuronal activity. This mechanism of action is thought to underlie the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior. Additionally, this compound has been shown to have neuroprotective effects, reducing neuronal damage in various models of neurodegeneration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone has several advantages for use in lab experiments. It is a highly selective antagonist of mGluR5, making it a useful tool for studying the role of this receptor in various neurological processes. Additionally, this compound has a favorable pharmacokinetic profile, allowing for easy administration and measurement in animal models.
However, there are also limitations to the use of this compound in lab experiments. This compound has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, this compound has been shown to have off-target effects on other receptors, which can complicate the interpretation of results.

Direcciones Futuras

There are several future directions for research on 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone. One area of interest is the development of more selective and potent mGluR5 antagonists. Additionally, there is a need for further research on the mechanism of action of this compound, particularly in relation to its neuroprotective effects. Finally, there is interest in exploring the potential therapeutic applications of this compound in various neurological disorders, including Fragile X syndrome, Alzheimer's disease, and Parkinson's disease.

Métodos De Síntesis

The synthesis of 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone involves a series of chemical reactions starting with the condensation of 2-phenyl-4,6-dichloropyrimidine with phenylhydrazine to form 2-phenyl-4,6-diaminopyrimidine. This intermediate is then reacted with ethyl 2-bromoacetate to form 1-(2-bromoacetyl)-2-phenyl-4,6-diaminopyrimidine. Finally, the reaction of this intermediate with phenoxyboronic acid and potassium carbonate leads to the formation of this compound.

Aplicaciones Científicas De Investigación

1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neurological processes, including learning and memory, anxiety, and addiction. As such, this compound has been extensively studied for its potential applications in the treatment of various neurological disorders, such as Fragile X syndrome, Alzheimer's disease, and Parkinson's disease.

Propiedades

Fórmula molecular

C22H18N4O2

Peso molecular

370.4 g/mol

Nombre IUPAC

1-[5-methyl-1-(6-phenoxy-2-phenylpyrimidin-4-yl)pyrazol-4-yl]ethanone

InChI

InChI=1S/C22H18N4O2/c1-15-19(16(2)27)14-23-26(15)20-13-21(28-18-11-7-4-8-12-18)25-22(24-20)17-9-5-3-6-10-17/h3-14H,1-2H3

Clave InChI

QCVPISNCDIUBKZ-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)C

SMILES canónico

CC1=C(C=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.